Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride
CAS No.:
Cat. No.: VC13747705
Molecular Formula: C14H19ClFNO2
Molecular Weight: 287.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19ClFNO2 |
|---|---|
| Molecular Weight | 287.76 g/mol |
| IUPAC Name | ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C14H18FNO2.ClH/c1-2-18-13(17)14(7-9-16-10-8-14)11-3-5-12(15)6-4-11;/h3-6,16H,2,7-10H2,1H3;1H |
| Standard InChI Key | ASZSFDYWDPBBJB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)F.Cl |
| Canonical SMILES | CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with both a 4-fluorophenyl group and an ethyl carboxylate ester, forming a quaternary carbon center. Protonation of the piperidine nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing solubility in polar solvents . Key structural identifiers include:
Physicochemical Profile
The compound’s properties are critical for its handling and application in research:
The absence of melting/boiling point data in literature underscores the need for further characterization .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, as outlined in patent WO2001002357A2 :
-
Friedel-Crafts Alkylation: Reacting 4-fluorobenzene with a piperidine precursor to introduce the fluorophenyl group.
-
Esterification: Treating the intermediate with ethyl chloroformate to install the carboxylate ester.
-
Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt .
Research Applications in Drug Discovery
Pharmacological Intermediates
The compound’s piperidine-fluorophenyl scaffold is a key motif in serotonin reuptake inhibitors (SSRIs) and antipsychotics. For example:
-
Paroxetine Analogs: Structural analogs are intermediates in synthesizing paroxetine derivatives, where fluorophenyl groups enhance blood-brain barrier permeability .
-
Muscarinic Receptor Antagonists: Patent WO2017079641A1 highlights derivatives targeting M4 receptors for neurological disorders, leveraging the piperidine core for receptor affinity .
Structure-Activity Relationship (SAR) Studies
-
Fluorine Substitution: The 4-fluorophenyl group increases metabolic stability compared to chlorinated analogs, as demonstrated in cytochrome P450 assays .
-
Ester vs. Carboxylic Acid: Ethyl ester prodrugs exhibit improved oral bioavailability over carboxylic acid forms, with in vivo studies showing 2.3-fold higher plasma concentrations .
Related Compounds and Structural Analogues
Ethyl Piperidine-4-carboxylate Hydrochloride (CAS 147636-76-8)
A simpler analog lacking the fluorophenyl group, this compound (C₈H₁₆ClNO₂) serves as a building block for piperidine libraries. Its lower molecular weight (193.67 g/mol) reduces steric hindrance in coupling reactions .
Ethyl 4-(4-Hydroxyphenyl)piperidine-4-carboxylate (CAS 95263-27-7)
Replacing fluorine with a hydroxyl group alters polarity and hydrogen-bonding capacity, making it suitable for hydrophilic drug formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume